molecular formula C15H14ClNO2 B7460395 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid

3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid

Cat. No. B7460395
M. Wt: 275.73 g/mol
InChI Key: DONJKCNTHUNDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-chlorobenzyl)-2-methyl-3-aminobenzoic acid or CBMA. The purpose of

Scientific Research Applications

3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has been extensively studied for its potential applications in various fields. One of the primary applications of CBMA is in the development of new drugs. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is not fully understood. However, studies have shown that CBMA inhibits the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. CBMA has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has several biochemical and physiological effects. CBMA has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. CBMA has also been found to inhibit the activity of COX-2, an enzyme that is involved in the biosynthesis of prostaglandins. Additionally, CBMA has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid in lab experiments is its high purity. CBMA can be synthesized with high purity, making it an ideal compound for use in experiments that require precise measurements. However, one of the limitations of using CBMA in lab experiments is its cost. CBMA is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid. One direction is the development of new drugs based on CBMA. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of CBMA. Further studies are needed to fully understand how CBMA exerts its antitumor and anti-inflammatory activities. Additionally, studies are needed to determine the safety and efficacy of CBMA in humans.

Synthesis Methods

The synthesis of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with 4-chlorobenzylamine in the presence of a reducing agent such as iron powder. The reaction yields CBMA as a white crystalline powder with a melting point of 140-142°C.

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-13(15(18)19)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJKCNTHUNDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid

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